molecular formula C26H16N4O8 B3268313 1,1,2,2-Tetrakis(4-nitrophenyl)ethene CAS No. 47797-98-8

1,1,2,2-Tetrakis(4-nitrophenyl)ethene

Cat. No.: B3268313
CAS No.: 47797-98-8
M. Wt: 512.4 g/mol
InChI Key: SZWJHJKAKYAICN-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrakis(4-nitrophenyl)ethene: is an organic compound with the molecular formula C26H16N4O8 and a molecular weight of 512.43 g/mol It is characterized by the presence of four nitrophenyl groups attached to an ethene core

Biochemical Analysis

Biochemical Properties

1,1,2,2-Tetrakis(4-nitrophenyl)ethene plays a significant role in biochemical reactions, particularly in the field of organic electronics. It interacts with various biomolecules, including enzymes and proteins, through its nitro groups. These interactions often involve π-π stacking and hydrogen bonding, which can influence the compound’s electronic properties . For instance, the nitro groups can participate in electron-withdrawing interactions, affecting the compound’s fluorescence and photophysical properties .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in signal transduction pathways, potentially altering cellular responses to external stimuli . Additionally, its impact on gene expression can result in modifications to cellular functions, including metabolism and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s nitro groups can form hydrogen bonds with amino acid residues in proteins, leading to enzyme inhibition or activation . These interactions can also result in changes in gene expression, further influencing cellular functions . The compound’s ability to participate in π-π stacking interactions also plays a crucial role in its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to light or heat can lead to its degradation . These changes can affect the compound’s efficacy and its impact on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and cellular damage . Threshold effects have been identified, indicating the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization . The compound’s nitro groups play a significant role in its metabolism, influencing the metabolic flux and levels of metabolites . These interactions can affect the compound’s overall bioavailability and its impact on cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy . The compound’s solubility in organic solvents also plays a role in its distribution within biological systems .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors can affect the compound’s activity and function, determining its overall impact on cellular processes . The compound’s ability to interact with various biomolecules within specific subcellular locations is crucial for its biochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetrakis(4-nitrophenyl)ethene can be synthesized through a series of chemical reactions. One common method involves the condensation of 4-nitrobenzaldehyde with acrylic acid under basic conditions, followed by further reactions to form the desired product . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound on an industrial scale would likely involve optimization of the laboratory-scale methods to achieve higher efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1,1,2,2-Tetrakis(4-nitrophenyl)ethene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as in the presence of a catalyst like .

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents under appropriate conditions[][4].

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and elevated temperatures[][4].

Major Products:

    Reduction: 1,1,2,2-Tetrakis(4-aminophenyl)ethene.

    Substitution: Various substituted derivatives depending on the nucleophile used[][4].

Comparison with Similar Compounds

Properties

IUPAC Name

1-nitro-4-[1,2,2-tris(4-nitrophenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16N4O8/c31-27(32)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)28(33)34)26(19-5-13-23(14-6-19)29(35)36)20-7-15-24(16-8-20)30(37)38/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWJHJKAKYAICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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